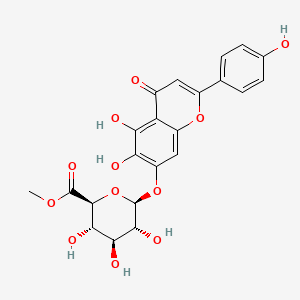

Scutellarin methylester

Description

Scutellarin methylester has been reported in Scoparia dulcis with data available.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O12/c1-31-21(30)20-18(28)17(27)19(29)22(34-20)33-13-7-12-14(16(26)15(13)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,17-20,22-23,25-29H,1H3/t17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIVUWPCHRNJLG-SXFAUFNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Scutellarin methylester mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Scutellarin Methylester

Abstract

Scutellarin, a flavonoid glucuronide derived from the traditional medicinal herb Erigeron breviscapus, has garnered significant scientific interest for its broad pharmacological activities.[1][2] Despite its therapeutic potential in cardiovascular, cerebrovascular, and neurodegenerative diseases, its clinical utility is hampered by poor oral bioavailability.[3][4] this compound, a synthetic derivative, represents a strategic modification designed to enhance its pharmacokinetic profile, thereby increasing its therapeutic efficacy. This guide provides a comprehensive technical overview of the core mechanisms of action of Scutellarin and its derivatives, synthesizing data from preclinical and in vitro studies. We will explore its molecular interactions, modulation of critical signaling pathways, and the resulting pleiotropic effects, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising natural product derivative.

Introduction: Overcoming the Bioavailability Challenge

Scutellarin is the primary active component in breviscapine, a traditional Chinese medicine used for treating cardio-cerebrovascular diseases.[3][5] Pharmacologically, it exhibits a wide range of beneficial effects, including vasodilation, anti-thrombotic action, and anti-inflammatory properties.[1] However, the clinical translation of Scutellarin is significantly limited by its classification as a Biopharmaceutics Classification System (BCS) class IV drug, characterized by both low solubility and low permeability.[3] This results in poor pharmacokinetic properties and low oral bioavailability.[3][4]

To address this, structural modifications have been explored. Esterification of the glucuronic acid moiety, creating derivatives like this compound and ethyl ester, is a key strategy. Studies comparing Scutellarin with its ethyl ester have shown that the ester derivative is absorbed faster and possesses a bioavailability approximately two times higher than the parent compound in rats.[6][7] This enhancement is attributed to improved lipophilicity, facilitating better membrane permeability. It is understood that once absorbed, these esters are likely hydrolyzed in vivo to release Scutellarin and its active aglycone, Scutellarein, which then exert their pharmacological effects.[8][9][10] Therefore, the mechanism of action of this compound is intrinsically linked to that of its parent compounds.

Core Mechanisms of Action: A Multi-Target Approach

Scutellarin and its active metabolite, Scutellarein, do not act on a single target. Instead, they modulate a network of interconnected signaling pathways, leading to a synergistic therapeutic effect. The primary mechanisms can be categorized into anti-inflammatory, antioxidant, and anti-apoptotic actions.

Potent Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key pathological feature of many diseases. Scutellarin demonstrates robust anti-inflammatory activity by targeting several key signaling cascades.[11][12]

-

Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation. In activated microglia and other immune cells, Scutellarin has been shown to inhibit the lipopolysaccharide (LPS)-induced nuclear translocation and DNA binding activity of NF-κB.[13][14] This blockade prevents the transcription of a host of pro-inflammatory genes, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS).[11][13] This effect is also mediated through the inhibition of the upstream Notch signaling pathway, which can transactivate NF-κB.[1]

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family (including JNK, p38, and ERK) plays a critical role in cellular responses to external stressors. Scutellarin selectively represses the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK in response to inflammatory stimuli, without significantly affecting the extracellular signal-regulated kinase (ERK) pathway.[13][15] By inhibiting JNK and p38, Scutellarin further suppresses the inflammatory cascade.

-

Suppression of NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines. Scutellarin has been shown to inhibit the activation of the NLRP3 inflammasome, providing a cardioprotective effect during myocardial ischemia-reperfusion injury.[1][16]

Robust Antioxidant Activity via Nrf2 Activation

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a major contributor to cellular damage in numerous pathologies. Scutellarin exerts powerful antioxidant effects through a dual mechanism.

-

Direct ROS Scavenging: The flavonoid structure of Scutellarin allows it to directly scavenge free radicals.[1]

-

Activation of the Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response. Scutellarin activates the Nrf2/Antioxidant Response Element (ARE) signaling pathway.[11][12] It promotes the nuclear translocation of Nrf2, which then binds to the ARE in the promoter region of various antioxidant genes, upregulating their expression.[1] This leads to increased activity of crucial antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT), thereby enhancing the cell's capacity to neutralize oxidative stress.[11][17]

The interplay between these pathways is critical. For instance, the activation of the PI3K/Akt pathway by Scutellarin can lead to the activation of Nrf2, linking cell survival signals directly to the antioxidant defense system.[1]

Neuroprotection: A Convergence of Mechanisms

Scutellarin's efficacy in treating cerebrovascular diseases stems from its profound neuroprotective effects, which are a direct consequence of its anti-inflammatory and antioxidant actions.[13][18]

In models of cerebral ischemia-reperfusion injury, Scutellarin reduces infarct volume, ameliorates neurological deficits, and decreases brain edema.[1][17] It achieves this by:

-

Inhibiting microglia-mediated neuroinflammation by blocking the Notch/NF-κB and MAPK pathways.[1][13]

-

Protecting neurons from oxidative stress-induced apoptosis by activating the PI3K/Akt/Nrf2 signaling pathway.[1]

-

Regulating levels of excitatory (glutamic acid) and inhibitory (GABA) neurotransmitters and improving the activity of essential ion pumps like Ca2+-ATPase and Na+, K+-ATPase.[1][9]

Cardioprotection: Targeting Apoptosis and Inflammation

In the cardiovascular system, Scutellarin protects against myocardial injury, fibrosis, and atherosclerosis.[1][19]

-

Inhibition of Apoptosis: Scutellarin ameliorates ischemia/reperfusion-induced cardiomyocyte apoptosis by modulating the Bcl-2/Bax protein ratio and inhibiting caspase-3 activation.[15] It also inhibits the cGAS-STING pathway, a component of the innate immune system that can trigger cell death.[16]

-

Regulation of Survival Pathways: The compound exerts cardioprotective effects by activating pro-survival signaling pathways, including the PI3K/Akt/mTOR and JAK/STAT3 pathways.[1][19]

-

Anti-Atherosclerotic Effects: Scutellarin protects against atherosclerosis by inhibiting endothelial cell injury and apoptosis through the regulation of the Hippo-FOXO3A and PI3K/AKT signaling pathways.[20]

Anti-Cancer Mechanisms: A Multi-pronged Attack

Emerging evidence highlights the anti-cancer potential of Scutellarin and its aglycone, Scutellarein.[2][21] Their action is not limited to a single aspect of tumorigenesis but involves:

-

Induction of Apoptosis: Scutellarin activates both the intrinsic and extrinsic apoptotic pathways in cancer cells.[2][22]

-

Inhibition of Metastasis: It suppresses cancer cell migration and invasion, partly by downregulating the expression and activity of matrix metalloproteinases (MMPs).[8][21]

-

Blockade of Key Oncogenic Pathways: Scutellarin has been shown to inhibit several signaling pathways crucial for cancer cell proliferation and survival, including the Wnt/β-catenin, JAK/STAT, and PI3K/Akt/NF-κB pathways.[2][21][23]

Summary of Core Signaling Pathways

The pleiotropic effects of this compound are rooted in its ability to modulate multiple key cellular signaling pathways. The following table summarizes the most critical pathways and their resulting biological outcomes.

| Signaling Pathway | Modulation by Scutellarin | Key Biological Outcome(s) | References |

| NF-κB Pathway | Inhibition of p65 nuclear translocation | Decreased production of pro-inflammatory cytokines (TNF-α, IL-1β), iNOS, and COX-2. | [1][11][13] |

| MAPK Pathways | Inhibition of p38 and JNK phosphorylation | Reduced inflammatory response and apoptosis. | [13][15] |

| Nrf2/ARE Pathway | Activation of Nrf2 nuclear translocation | Increased expression of antioxidant enzymes (HO-1, SOD, CAT); cellular protection against oxidative stress. | [1][11][19] |

| PI3K/Akt Pathway | Activation/Phosphorylation of Akt | Promotes cell survival, inhibits apoptosis, and can lead to Nrf2 activation. | [1][11][19][20] |

| Wnt/β-catenin Pathway | Inhibition | Reduced cancer cell proliferation, migration, and invasion. Direct binding to Wnt5a has been shown. | [23][24] |

| JAK/STAT Pathway | Inhibition of STAT3 phosphorylation | Cardioprotection; inhibition of cancer cell survival and proliferation. | [1][2][22] |

| cGAS-STING Pathway | Inhibition | Reduced cardiomyocyte apoptosis following ischemia-reperfusion injury. | [16] |

Visualizing the Mechanism: Signaling Pathways and Workflows

To better illustrate the complex interactions, the following diagrams visualize key aspects of Scutellarin's mechanism of action and a representative experimental workflow.

Caption: Scutellarin's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

Caption: Scutellarin's antioxidant mechanism via activation of the PI3K/Akt/Nrf2 pathway.

Experimental Protocol: In Vitro Analysis of NF-κB Inhibition

To validate the inhibitory effect of this compound on the NF-κB pathway, a standard in vitro assay using a microglial cell line (e.g., BV-2) is employed. This protocol outlines the key steps to measure the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Objective: To determine if this compound inhibits LPS-induced nuclear translocation of NF-κB p65 in BV-2 microglial cells.

Materials:

-

BV-2 murine microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Nuclear and Cytoplasmic Extraction Kit

-

BCA Protein Assay Kit

-

Primary antibody: anti-NF-κB p65

-

Primary antibody: anti-Lamin B1 (nuclear marker)

-

Primary antibody: anti-β-actin (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescence (ECL) substrate

Methodology:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with serum-free DMEM. Pre-treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 2 hours.

-

Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 1 hour to induce NF-κB activation. A non-stimulated control group should be included.

-

Cell Lysis and Fractionation:

-

Wash cells twice with ice-cold PBS.

-

Perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions. This step is critical for separating the protein fractions accurately.

-

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.

-

Western Blot Analysis:

-

Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p65, Lamin B1 (nuclear loading control), and β-actin (cytoplasmic loading control) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the level of nuclear p65 to the Lamin B1 level and the cytoplasmic p65 level to the β-actin level. Compare the ratio of nuclear to cytoplasmic p65 across treatment groups.

Expected Outcome: In LPS-stimulated cells, a significant increase in the nuclear p65 signal and a corresponding decrease in the cytoplasmic signal are expected. Pre-treatment with this compound should inhibit this translocation in a dose-dependent manner, demonstrating its suppressive effect on the NF-κB pathway.

Caption: Experimental workflow for analyzing NF-κB p65 nuclear translocation via Western Blot.

Conclusion and Future Directions

This compound stands as a promising therapeutic candidate, leveraging the well-documented, multi-target pharmacological activities of its parent compound while overcoming critical pharmacokinetic limitations. Its mechanism of action is complex and pleiotropic, centered on the simultaneous modulation of key pathways governing inflammation, oxidative stress, and apoptosis. This network-based pharmacology makes it particularly suited for treating multifactorial chronic diseases like neurodegenerative disorders, cardiovascular disease, and cancer.

Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies of this compound in higher animal models and eventually in human clinical trials. Further elucidation of its direct molecular binding partners could uncover novel targets and refine our understanding of its mechanism.[24] Additionally, exploring synergistic combinations with other therapeutic agents could unlock its full potential in clinical practice. The development of innovative formulations and drug delivery systems remains a crucial area to maximize its therapeutic index and clinical success.[11][12]

References

- [Pharmacokinetics of scutellarin and its derivant scutellarin ethyl ester in rats]. PubMed.

- [Pharmacokinetics of scutellarin and its derivant scutellarin ethyl ester in rats] | Request PDF. ResearchGate.

- Scutellarin – Knowledge and References. Taylor & Francis.

- Pharmacokinetics of scutellarin and its aglycone conjugated metabolites in rats. PubMed.

- Scutellarein inhibits cancer cell metastasis in vitro and attenuates the development of fibrosarcoma in vivo. PMC - NIH.

- Anticancer Activity of Scutellarein Against Several Cancer Types with Possible Mechanisms: A Mini Review. Unknown Source.

- Neuroprotection of Scutellarin is mediated by inhibition of microglial inflammatory activation. ScienceDirect.

- Neuroprotection of Scutellarin is mediated by inhibition of microglial inflammatory activation. ResearchGate.

- Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases. Frontiers in Pharmacology.

- Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review. PMC - NIH.

- Scutellarin Enhances Antitumor Effects and Attenuates the Toxicity of Bleomycin in H22 Ascites Tumor-Bearing Mice. Frontiers.

- Neuroprotective effects of scutellarin and scutellarein on repeatedly cerebral ischemia-reperfusion in rats. PubMed.

- A New and Practical Synthetic Method for the Synthesis of 6-O-Methyl-scutellarein: One Metabolite of Scutellarin in Vivo. MDPI.

- Recent advancement in the anticancer efficacy of the natural flavonoid scutellarin: a comprehensive review. Frontiers.

- From traditional medicine to modern oncology: Scutellarin, a promising natural compound in cancer treatment. PubMed.

- Neuroprotective effects of scutellarin against hypoxic-ischemic-induced cerebral injury via augmentation of antioxidant defense capacity. PubMed.

- Clinical benefits and pharmacology of Scutellarin: A comprehensive review. ResearchGate.

- Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review. ResearchGate.

- Current advances on the therapeutic potential of scutellarin: an updated review. PMC - NIH.

- Effects of scutellarin on the mechanism of cardiovascular diseases: a review. Frontiers.

- Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases. ResearchGate.

- Scutellarin exerts protective effects against atherosclerosis in rats by regulating the Hippo-FOXO3A and PI3K/AKT signaling pathways. PubMed.

- Scutellarin ameliorates ischemia/reperfusion injury‑induced cardiomyocyte apoptosis and cardiac dysfunction via inhibition of the cGAS‑STING pathway. PMC - NIH.

- Scutellarin targets Wnt5a against zearalenone-induced apoptosis in mouse granulosa cells in vitro and in vivo. PubMed.

Sources

- 1. Frontiers | Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]

- 2. From traditional medicine to modern oncology: Scutellarin, a promising natural compound in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of scutellarin and its aglycone conjugated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Pharmacokinetics of scutellarin and its derivant scutellarin ethyl ester in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Scutellarein inhibits cancer cell metastasis in vitro and attenuates the development of fibrosarcoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of scutellarin and scutellarein on repeatedly cerebral ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Neuroprotection of Scutellarin is mediated by inhibition of microglial inflammatory activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Current advances on the therapeutic potential of scutellarin: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Scutellarin ameliorates ischemia/reperfusion injury‑induced cardiomyocyte apoptosis and cardiac dysfunction via inhibition of the cGAS‑STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective effects of scutellarin against hypoxic-ischemic-induced cerebral injury via augmentation of antioxidant defense capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Effects of scutellarin on the mechanism of cardiovascular diseases: a review [frontiersin.org]

- 20. Scutellarin exerts protective effects against atherosclerosis in rats by regulating the Hippo-FOXO3A and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.blrcl.org [journals.blrcl.org]

- 22. Frontiers | Scutellarin Enhances Antitumor Effects and Attenuates the Toxicity of Bleomycin in H22 Ascites Tumor-Bearing Mice [frontiersin.org]

- 23. Frontiers | Recent advancement in the anticancer efficacy of the natural flavonoid scutellarin: a comprehensive review [frontiersin.org]

- 24. Scutellarin targets Wnt5a against zearalenone-induced apoptosis in mouse granulosa cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Scutellarin Methylester

Executive Summary

Scutellarin, a flavonoid glycoside extracted from plants like Erigeron breviscapus, exhibits significant therapeutic potential, particularly in the treatment of cardiovascular and cerebrovascular diseases.[1] Despite its promising pharmacological activities, its clinical utility is severely hampered by poor oral bioavailability, a consequence of low aqueous solubility and limited membrane permeability.[2] This guide details a strategic approach to overcoming these limitations through the synthesis of Scutellarin methylester, a prodrug designed to enhance the compound's physicochemical properties. We provide a comprehensive, field-proven framework for its synthesis via Fischer esterification, its purification, and its rigorous characterization using a suite of modern analytical techniques. This document is intended to serve as a practical, in-depth resource, explaining not just the procedural steps but the underlying scientific rationale, thereby empowering researchers to replicate, validate, and build upon these findings.

Introduction: The Rationale for Derivatization

The Therapeutic Promise of Scutellarin

Scutellarin is a cornerstone of traditional medicine and has been extensively studied for its wide array of pharmacological effects. It is the primary active component of Breviscapine, a widely used natural drug in China for conditions like angina pectoris and cerebral infarction.[3] Its mechanisms of action are multifaceted, involving anti-inflammatory, antioxidant, and anti-apoptotic pathways.[4] Specifically, scutellarin has been shown to modulate key signaling cascades such as NF-κB, MAPK, and PI3K/Akt, which are central to the pathology of many chronic diseases.[4]

The Bioavailability Challenge: A Case for a Prodrug Strategy

The clinical translation of scutellarin's potential is hindered by its classification as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by both low solubility and low permeability.[2] Upon oral administration, its bioavailability is exceedingly low, measured at approximately 0.4% in beagles.[2] This is partly because scutellarin is readily hydrolyzed to its aglycone, scutellarein, before it can be absorbed.[3] Enhancing its lipophilicity is a critical step toward improving its pharmacokinetic profile. Esterification of the glucuronic acid moiety is a classic prodrug strategy to mask a polar carboxylic acid group, thereby increasing membrane permeability and potentially enhancing absorption. Studies on the analogous scutellarin ethyl ester have demonstrated this principle, showing a twofold increase in bioavailability compared to the parent compound.[5][6]

This compound: A Targeted Derivative

This compound (CAS: 119262-68-9) is the methyl ester derivative of scutellarin.[7] The strategic addition of a methyl group to the carboxylic acid of the glucuronide tail transforms the polar acid into a more lipophilic ester. This modification is designed to improve the molecule's ability to cross biological membranes, with the expectation that endogenous esterases will later hydrolyze the ester in vivo, releasing the active parent drug, scutellarin. This guide provides the technical details for synthesizing and confirming the identity and purity of this promising derivative.

Synthesis of this compound

Principle of Synthesis: Acid-Catalyzed Fischer Esterification

The synthesis of this compound from Scutellarin is achieved through Fischer esterification. This classic organic reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. In this case, the carboxylic acid is the glucuronic acid portion of the Scutellarin molecule, and the alcohol is methanol.

The causality for this choice is threefold:

-

Reagent Accessibility: Methanol is an inexpensive and readily available solvent and reagent.

-

Favorable Equilibrium: By using methanol as the solvent, its large excess drives the reaction equilibrium toward the product side, maximizing the yield of the methyl ester according to Le Châtelier's principle.

-

Catalytic Efficiency: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is for research purposes only and should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.[8]

Materials:

-

Scutellarin (≥98% purity)

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add Scutellarin (e.g., 1.0 g, 2.18 mmol).

-

Reagent Addition: Add 100 mL of anhydrous methanol to the flask. Stir the suspension until the Scutellarin is fully dissolved or evenly suspended.

-

Catalyst Introduction: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 1 mL) dropwise to the stirring mixture. Caution: This addition is exothermic.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C). Maintain reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up - Neutralization: After the reaction is complete (as indicated by the consumption of starting material), cool the flask to room temperature. Slowly pour the reaction mixture into 200 mL of cold, saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO₂ evolution (effervescence) will occur.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water (100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a yellow solid.

Purification and Isolation

The crude product is purified by flash column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in CH₂Cl₂) is typically effective.

-

Procedure: The crude solid is dissolved in a minimal amount of the mobile phase and loaded onto the column. Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is evaporated to yield pure this compound. Further purification can be achieved by recrystallization from an appropriate solvent system like methanol/water.

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for this compound.

Physicochemical and Spectroscopic Characterization

Rationale for Multi-modal Characterization

A single analytical technique is insufficient for the unambiguous confirmation of a novel or synthesized compound's structure and purity. A multi-modal approach is a self-validating system. HPLC assesses purity, mass spectrometry confirms the molecular weight, and NMR spectroscopy provides the definitive structural fingerprint, confirming atomic connectivity.[8]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of the synthesized compound and for monitoring reaction progress. A reverse-phase method is typically employed.[9]

Detailed Protocol: HPLC Analysis

-

Sample Preparation: Prepare a stock solution of the synthesized this compound in DMSO (e.g., 1 mg/mL).[10] Dilute with the mobile phase to a working concentration (e.g., 25 µg/mL).

-

Chromatographic System: A standard HPLC system with a UV-Vis or Diode-Array Detector (DAD) is used.

-

Analysis: Inject the sample (e.g., 10 µL) and monitor the chromatogram. Purity is assessed by the area percentage of the main peak. The retention time will be longer than that of the more polar starting material, Scutellarin.

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Industry standard for separating moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and resolution for flavonoids. |

| Gradient | 10% B to 90% B over 20 minutes | Ensures elution of both starting material and product for comparison. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | DAD at 275 nm and 330 nm | Flavonoids have characteristic absorbance maxima at these wavelengths.[9] |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides definitive confirmation of the molecular formula by measuring the mass-to-charge ratio (m/z) of the ionized molecule. Electrospray ionization (ESI) is the preferred method for this class of compounds.[11][12]

Detailed Protocol: LC-MS Analysis

-

Instrumentation: An HPLC system coupled to a triple-quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: ESI in negative ion mode is often sensitive for phenolic compounds.

-

Data Acquisition: Scan for the expected parent ion. The deprotonated molecule [M-H]⁻ is anticipated.

-

Tandem MS (MS/MS): For further structural confirmation, the parent ion can be fragmented to produce a characteristic pattern. A key fragmentation would be the loss of the methyl glucuronate moiety.

| Parameter | Expected Value | Compound |

| Molecular Formula | C₂₂H₂₀O₁₂ | This compound[13] |

| Molecular Weight | 476.39 g/mol | This compound[8] |

| Expected Ion [M-H]⁻ | m/z 475.09 | This compound |

| Expected Ion [M-H]⁻ | m/z 461.07 | Scutellarin (Starting Material) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful tool for unambiguous structure determination. ¹H NMR confirms the presence of all protons and their chemical environments, while ¹³C NMR identifies all unique carbon atoms. The key diagnostic signal for successful synthesis is the appearance of a singlet in the ¹H NMR spectrum corresponding to the methyl ester protons (-OCH₃).

Key Diagnostic Signals:

-

¹H NMR: A new singlet peak appearing around δ 3.7-3.9 ppm, integrating to 3 protons, is characteristic of the methyl ester group. The aromatic protons of the flavonoid core will remain, though their chemical shifts may be slightly altered.

-

¹³C NMR: A new carbon signal will appear around δ 52-54 ppm, corresponding to the methyl ester carbon (-OC H₃). The carbonyl carbon of the ester will also have a characteristic shift around δ 168-172 ppm.

| Signal Type | Expected Chemical Shift (δ, ppm) | Assignment |

| ¹H Singlet | ~3.8 | -COOCH₃ (3H) |

| ¹H Singlet | >12 | C5-OH (phenolic H-bond) |

| ¹H Aromatic | 6.5 - 8.0 | Flavonoid core protons |

| ¹³C Signal | ~53 | -COOC H₃ |

| ¹³C Signal | ~170 | -C OOCH₃ |

Characterization Workflow Diagram

Caption: Multi-modal workflow for analytical characterization.

Comparative Physicochemical Properties & Biological Outlook

Solubility and Lipophilicity Analysis

The primary goal of converting Scutellarin to its methylester is to increase its lipophilicity. This can be experimentally verified by measuring its partition coefficient (LogP), typically between octanol and water. It is expected that this compound will have a significantly higher LogP value than Scutellarin, indicating greater lipid solubility. This enhanced lipophilicity is predicted to improve its ability to permeate through the lipid bilayers of intestinal cells.

Implications for Bioavailability

The increased lipophilicity directly correlates with a higher potential for passive diffusion across the gastrointestinal tract. By masking the polar carboxylic acid, the methylester derivative is less susceptible to ionization at physiological pH, a state which typically hinders membrane transport. As demonstrated by its ethyl ester counterpart, this chemical modification is a validated strategy for improving the oral bioavailability of Scutellarin.[5] The expectation is that after absorption, ubiquitous esterase enzymes in the blood and tissues will cleave the ester bond, releasing the active scutellarin molecule to exert its therapeutic effects.

Future Directions

The successful synthesis and characterization of this compound is the foundational step for further drug development. Subsequent essential studies include:

-

In Vitro Permeability Assays: Using models like Caco-2 cells to quantify the improvement in membrane transport.

-

Pharmacokinetic Studies: Performing animal studies to compare the plasma concentration-time profiles of Scutellarin after oral administration of the parent drug versus the methylester prodrug.[5][6]

-

Metabolic Stability Assays: Evaluating the rate of hydrolysis back to Scutellarin in plasma and liver microsomes.

-

Efficacy Studies: Confirming that the prodrug retains the therapeutic efficacy of the parent compound in relevant disease models.

Conclusion

The synthesis of this compound represents a targeted and rational approach to addressing the significant pharmacokinetic limitations of Scutellarin. This guide provides a robust and scientifically-grounded framework for its synthesis via Fischer esterification and its comprehensive characterization using HPLC, MS, and NMR. The provided protocols and the rationale behind them are designed to ensure reproducibility and reliability. By enhancing lipophilicity, this derivative holds the potential to unlock the full therapeutic promise of Scutellarin, paving the way for a more effective clinical agent in the treatment of cardiovascular and cerebrovascular diseases.

References

- Shen, M. Z., Shi, Z. H., Li, N. G., Tang, H., Shi, Q. P., Tang, Y. P., Yang, J. P., & Duan, J. A. (2013). Efficient Synthesis of 6-O-methyl-scutellarein from Scutellarin via Selective Methylation. Letters in Organic Chemistry, 10(10), 733-737. [Link not available]

-

Lin, S., Yang, Y., Li, M., Chen, Y., & Zhang, D. (2012). A New and Efficient Synthesis of 6-O-Methylscutellarein, the Major Metabolite of the Natural Medicine Scutellarin. Molecules, 17(9), 10513-10520. [Link]

-

Shen, M. Z., Li, N. G., Tang, Y. P., Shi, Q. P., & Duan, J. A. (2015). Synthesis and biological evaluation of methylated scutellarein analogs based on metabolic mechanism of scutellarin in vivo. European Journal of Medicinal Chemistry, 105, 109-116. [Link]

-

Lin, S., Li, M., Chen, Y., & Zhang, D. (2012). A New and Practical Synthetic Method for the Synthesis of 6-O-Methyl-scutellarein: One Metabolite of Scutellarin in Vivo. Molecules, 17(12), 14738-14747. [Link]

-

Zhu, L. W., Wei, Y. M., Zhang, Y. G., & Xiao, W. (2013). Pharmacokinetics of scutellarin and its derivant scutellarin ethyl ester in rats. Zhongguo Zhong Yao Za Zhi, 38(19), 3373-3377. [Link]

-

ResearchGate. (n.d.). Chemical structures of scutellarin (1), scutellarein (2) and... Retrieved January 5, 2026, from [Link]

-

Encyclopedia MDPI. (2022). Biological Activities of Genus Scutellaria. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2013). [Pharmacokinetics of scutellarin and its derivant scutellarin ethyl ester in rats]. Retrieved January 5, 2026, from [Link]

-

Pharmaceutical and Biomedical Research. (2021). Chemical Composition of Methanolic Extracts of Scutellaria orientalis L.: Digitoxin and Neocurdione Detection by Gas Chromatography/Mass Spectrometry. Retrieved January 5, 2026, from [Link]

-

bioRxiv. (2021). Metabolite profiling reveals organ-specific flavone accumulation in Scutellaria and identifies a scutellarin isomer isoscutellarein 8-O-β-glucuronopyranoside. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2002). Determination of scutellarin by LC/MS/MS. Retrieved January 5, 2026, from [Link]

-

Taylor & Francis. (n.d.). Scutellarin – Knowledge and References. Retrieved January 5, 2026, from [Link]

-

Wuhan DingQuan Tech Co,. Ltd. (n.d.). Scutellarin methyl ester. Retrieved January 5, 2026, from [Link]

-

MDPI. (2022). Phytochemical Profiling and Bio-Potentiality of Genus Scutellaria: Biomedical Approach. Retrieved January 5, 2026, from [Link]

-

PubMed. (2002). Determination of scutellarin in Erigeron breviscapus extract by liquid chromatography-tandem mass spectrometry. Retrieved January 5, 2026, from [Link]

-

PubMed. (2012). [Advances in studies on pharmacokinetics of scutellarin and scutellarein]. Retrieved January 5, 2026, from [Link]

-

PubMed. (2003). Study on metabolism of scutellarin in rats by HPLC-MS and HPLC-NMR. Retrieved January 5, 2026, from [Link]

-

BMC. (2024). Current advances on the therapeutic potential of scutellarin: an updated review. Retrieved January 5, 2026, from [Link]

-

Frontiers. (2024). Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

Bulgarian Chemical Communications. (2018). HPLC analysis of flavonoids from Scutellaria altissima. Retrieved January 5, 2026, from [Link]

Sources

- 1. Current advances on the therapeutic potential of scutellarin: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Pharmacokinetics of scutellarin and its derivant scutellarin ethyl ester in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorlab.com [biorlab.com]

- 8. Scutellarin methyl ester|119262-68-9|Wuhan DingQuan Tech Co,. Ltd. is a professional enterprise providing natural standard products [chemnorm.net]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of scutellarin in Erigeron breviscapus extract by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | C22H20O12 | CID 14162695 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacological properties of Scutellarin methylester

An In-Depth Technical Guide to the Pharmacological Properties of Scutellarin Methylester

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the pharmacological properties of this compound, a derivative of the natural flavonoid Scutellarin. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's pharmacokinetics, mechanisms of action across various therapeutic areas, and key experimental methodologies.

Introduction: From Scutellarin to Its Methylester Derivative

Scutellarin is a flavonoid glucuronide predominantly isolated from traditional medicinal herbs such as Erigeron breviscapus and Scutellaria barbata.[1][2][3] It has been clinically used for treating a variety of conditions, including stroke, myocardial infarction, and diabetic complications, owing to its wide range of biological activities.[1][4][5] These activities include antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][3][6]

Despite its therapeutic potential, Scutellarin suffers from poor water solubility and low oral bioavailability, which significantly hampers its clinical application.[1][6] To overcome these limitations, medicinal chemistry efforts have focused on creating derivatives with improved pharmacokinetic profiles. This compound (C₂₂H₂₀O₁₂) is one such derivative, synthesized to enhance its lipophilicity and, consequently, its absorption and bioavailability.[7][8] This guide will explore the pharmacological landscape of this promising compound, drawing upon the extensive research conducted on its parent molecule, Scutellarin.

Pharmacokinetics and Metabolism: Enhancing Bioavailability

The primary rationale for the development of this compound is to improve upon the pharmacokinetic shortcomings of Scutellarin. Studies comparing Scutellarin to its ester derivatives have demonstrated significant improvements in absorption and bioavailability.

A study in rats comparing Scutellarin with its ethyl ester derivative provides valuable insights that are likely applicable to the methylester form. The study revealed that the ethyl ester was absorbed faster and exhibited a bioavailability approximately two times higher than that of Scutellarin.[9][10] The plasma concentration-time profiles for both compounds showed double peaks, suggesting complex absorption or enterohepatic recirculation.[9][10]

Scutellarin itself undergoes rapid and extensive metabolism in the body, with its aglycone, scutellarein, being a major metabolite.[11][12][13] This biotransformation primarily occurs in the gastrointestinal tract, which contributes to the low oral bioavailability of the parent compound.[12] By masking the polar glucuronic acid moiety, the methylester derivative is expected to be less susceptible to premature hydrolysis in the gut, allowing for greater absorption of the intact molecule.

| Pharmacokinetic Parameter | Scutellarin | Scutellarin Ethyl Ester | Rationale for Improvement |

| Tmax (Time to peak concentration) | (6 ± 1.26) h | 0.5 h | Faster absorption rate of the ester derivative.[9][10] |

| Cmax (Peak plasma concentration) | (321.55 ± 48.31) µg/L | (1550.82 ± 219.75) µg/L | Increased absorption of the more lipophilic ester.[9][10] |

| AUC₀-t (Area under the curve) | (2974 ± 753) h·µg/L | (6407 ± 399) h·µg/L | Higher overall drug exposure, indicating greater bioavailability.[9][10] |

| Oral Bioavailability | Low (reported as low as 0.40% in dogs)[14] | ~2-fold higher than Scutellarin[9][10] | The ester modification enhances lipophilicity, facilitating passive diffusion across the intestinal membrane. |

Core Pharmacological Activities and Mechanisms of Action

This compound is anticipated to share the broad spectrum of pharmacological activities of its parent compound, potentially with enhanced efficacy due to its improved pharmacokinetic profile.

Neuroprotective Effects

Scutellarin has demonstrated significant neuroprotective effects in models of cerebral ischemia-reperfusion injury.[15][16][17] Its therapeutic action is multifactorial, involving the mitigation of oxidative stress, inflammation, and excitotoxicity.[2][3]

Mechanism of Action:

-

Anti-inflammatory Activity: Scutellarin inhibits the activation of microglia, the resident immune cells of the brain.[18] It suppresses the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) by inhibiting key signaling pathways such as Nuclear Factor-kappa B (NF-κB), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK).[6][18]

-

Antioxidant Effects: The compound enhances the endogenous antioxidant defense system by increasing the activity of enzymes like superoxide dismutase (SOD) and catalase (CAT).[17] It also activates the Nrf2/ARE signaling pathway, which upregulates the expression of various antioxidant genes.[6]

-

Regulation of Neurotransmitters: In models of cerebral ischemia, Scutellarin and its metabolite, scutellarein, have been shown to regulate the levels of amino acid neurotransmitters, reducing the excitotoxicity caused by excessive glutamate.[15]

Cardiovascular Protective Effects

Scutellarin exerts significant protective effects on the cardiovascular system, particularly in the context of myocardial ischemia-reperfusion injury and atherosclerosis.[19][20][21]

Mechanism of Action:

-

Anti-inflammatory and Antioxidant Effects: Similar to its neuroprotective mechanisms, Scutellarin mitigates cardiovascular damage by inhibiting inflammatory pathways like NF-κB and TLR4/MyD88, and by activating the Nrf2 antioxidant response.[6][19][22]

-

Anti-apoptotic Effects: Scutellarin has been shown to protect cardiomyocytes from apoptosis by inhibiting the cGAS-STING pathway and modulating the Bcl-2/Bax protein ratio.[20] It also suppresses the activation of caspases, which are key executioners of apoptosis.[21]

-

Inhibition of Cardiac Fibrosis: The compound can attenuate the development of cardiac fibrosis by inhibiting the TGF-β1/MAPK signaling pathway, which plays a crucial role in collagen deposition.[19]

-

Vasodilation and Improved Microcirculation: Scutellarin has been reported to dilate blood vessels and improve microcirculation, which is beneficial in ischemic conditions.[21]

Anti-Cancer Properties

Scutellarin has demonstrated anti-cancer activities against a wide range of cancer cell types, including those of the liver, lung, breast, colon, and prostate.[23][24] Its anti-neoplastic effects are mediated through the modulation of multiple molecular targets and signaling pathways.[23][25]

Mechanism of Action:

-

Induction of Apoptosis: It activates both intrinsic and extrinsic apoptotic pathways, leading to cancer cell death.[24] This can involve the activation of caspases and modulation of p53 activity.[23][26]

-

Cell Cycle Arrest: Scutellarin can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[23]

-

Inhibition of Metastasis and Angiogenesis: The compound has been shown to inhibit the migration and invasion of cancer cells by regulating various signaling molecules, including integrins and matrix metalloproteinases (MMPs).[23] It also interferes with pathways that promote the formation of new blood vessels that supply tumors.[24]

| Cancer Type | Molecular Targets & Pathways | Effect |

| Lung Cancer | microRNA-7, ERK/p53, c-met/AKT[23] | Increased apoptosis and autophagy[23] |

| Breast Cancer | Hippo/YAP signaling pathway[23] | Inhibition of proliferation and invasion[23] |

| Colon Cancer | Caspase-6, EphrinB2 signaling[23] | Promotion of apoptosis and inhibition of metastasis[23] |

| Prostate Cancer | DNA damage, MCM-7 modulation[23] | Apoptosis and G2/M cell cycle arrest[23] |

| General | PI3K/Akt, MAPK, NF-κB, Wnt/β-catenin[6][24][25] | Inhibition of proliferation, angiogenesis, and metastasis[24][27] |

Toxicology and Safety Profile

Preclinical studies are crucial for establishing the safety margin of any new therapeutic agent. Toxicological evaluations of Scutellarin in rodents have indicated a favorable safety profile.

-

Acute Toxicity: In acute toxicity studies in mice, the LD₅₀ (lethal dose, 50%) could not be determined, with the maximum tolerated dose being more than 10 g/kg via oral gavage.[2][28] This suggests that Scutellarin has very low acute toxicity.[28]

-

Subacute Toxicity: In a 30-day subacute study in rats, daily oral administration of Scutellarin at doses up to 500 mg/kg did not result in any deaths or significant alterations in hematology, blood chemistry, or urinalysis.[28]

These findings suggest that Scutellarin is minimally toxic or non-toxic in rodents and has a sufficient margin of safety for therapeutic use.[28] As this compound is a closely related derivative, it is expected to have a similar safety profile, although specific toxicological studies on the ester form are warranted.

Experimental Protocols

To facilitate further research, this section provides a standardized protocol for evaluating the neuroprotective effects of this compound in a rodent model of stroke.

Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To assess the efficacy of this compound in reducing infarct volume and neurological deficits following focal cerebral ischemia.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

-

Anesthetic (e.g., isoflurane or chloral hydrate)

-

4-0 monofilament nylon suture with a rounded tip

-

Physiological saline

-

2,3,5-triphenyltetrazolium chloride (TTC) solution

-

Surgical instruments

Procedure:

-

Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals overnight with free access to water.

-

Drug Administration: Administer this compound or vehicle via intraperitoneal injection or oral gavage at predetermined doses and time points (e.g., 30 minutes before MCAO).

-

Anesthesia and Surgery: Anesthetize the rat and place it on a surgical board. Maintain body temperature at 37°C.

-

MCAO Induction:

-

Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the proximal CCA.

-

Insert the 4-0 nylon suture into the ICA via the ECA stump and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

-

Secure the suture in place and close the incision.

-

-

Reperfusion: After the desired period of ischemia (e.g., 90 minutes), re-anesthetize the rat and gently withdraw the suture to allow for reperfusion.

-

Neurological Deficit Scoring: At 24 hours post-reperfusion, evaluate neurological function using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

-

Infarct Volume Measurement:

-

Following the neurological assessment, euthanize the rat and perfuse the brain with cold saline.

-

Remove the brain and slice it into 2 mm coronal sections.

-

Immerse the slices in 2% TTC solution at 37°C for 20 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.

-

Capture images of the stained sections and quantify the infarct volume using image analysis software. The infarct volume is often expressed as a percentage of the total brain volume.

-

Causality and Self-Validation: This protocol includes critical controls. The vehicle group establishes the baseline damage from the ischemic event itself. The neurological deficit score provides a functional validation of the anatomical damage measured by TTC staining. A dose-response study should be conducted to establish the optimal therapeutic concentration.

Future Directions and Conclusion

This compound stands as a promising therapeutic candidate with a pharmacological profile well-suited for addressing complex multifactorial diseases like stroke, heart disease, and cancer. Its enhanced pharmacokinetic properties over the parent compound, Scutellarin, make it a more viable option for clinical development.

However, several challenges remain. While a wealth of preclinical data exists for Scutellarin, specific and comprehensive studies on the methylester derivative are necessary to confirm its efficacy, safety, and metabolic fate. Further research should focus on:

-

Head-to-head comparative studies of Scutellarin and its methylester in various disease models.

-

In-depth investigation of its metabolic pathways and potential drug-drug interactions, particularly concerning cytochrome P450 enzymes.[29]

-

Development of advanced drug delivery systems to further optimize its therapeutic index.

References

- Wang, L., & Ma, Q. (2018). Clinical benefits and pharmacology of Scutellarin: A comprehensive review. Pharmacology & Therapeutics, 190, 105-127. (Source derived from multiple search results with similar titles and content)

-

Zhu, L., et al. (2013). [Pharmacokinetics of scutellarin and its derivant scutellarin ethyl ester in rats]. Zhongguo Zhong Yao Za Zhi, 38(24), 4281-4284. [Link]

-

Ma, L., et al. (2024). Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review. Frontiers in Pharmacology, 15, 1412555. [Link]

-

Wang, C., et al. (2012). Neuroprotective effects of scutellarin and scutellarein on repeatedly cerebral ischemia-reperfusion in rats. Food and Chemical Toxicology, 50(3-4), 790-797. [Link]

-

Gao, Z., et al. (2011). Neuroprotection of Scutellarin is mediated by inhibition of microglial inflammatory activation. Neuroscience, 185, 154-162. [Link]

-

Chan, E. W. C., et al. (2019). Role of scutellarin in human cancer—A review. Journal of Applied Pharmaceutical Science, 9(1), 142-146. [Link]

-

Gholizadeh, J., et al. (2023). From traditional medicine to modern oncology: Scutellarin, a promising natural compound in cancer treatment. Progress in Biophysics and Molecular Biology, 182, 1-12. [Link]

-

Li, Y., et al. (2011). Acute and subacute toxicological evaluation of scutellarin in rodents. Regulatory Toxicology and Pharmacology, 60(1), 115-120. [Link]

-

Pan, L., et al. (2004). Pharmacokinetics of scutellarin and its aglycone conjugated metabolites in rats. Acta Pharmacologica Sinica, 25(11), 1531-1536. [Link]

-

Hua, Y., et al. (2010). Metabolic and pharmacokinetic studies of scutellarin in rat plasma, urine, and feces. Planta Medica, 76(16), 1847-1852. [Link]

- Haque, M. A., et al. (2024). Anticancer Activity of Scutellarein Against Several Cancer Types with Possible Mechanisms: A Mini Review. Pharmacognosy Journal, 16(2). (Source derived from multiple search results with similar content)

-

Zeng, F., et al. (2005). Neuroprotective effects of scutellarin on rat neuronal damage induced by cerebral ischemia/reperfusion. Acta Pharmacologica Sinica, 26(11), 1327-1333. [Link]

-

Zhao, L., et al. (2012). Neuroprotective effects of scutellarin against hypoxic-ischemic-induced cerebral injury via augmentation of antioxidant defense capacity. Chinese Journal of Physiology, 54(6), 387-394. [Link]

-

ResearchGate. (2013). [Pharmacokinetics of scutellarin and its derivant scutellarin ethyl ester in rats]. Request PDF. [Link]

- Ge, Z. L., et al. (2003). Study on the pharmacokinetics of scutellarin in dogs. Acta Pharmaceutica Sinica, 38(5), 371-373. (Referenced within other search results)

-

Zhang, Y., et al. (2024). Current advances on the therapeutic potential of scutellarin: an updated review. Chinese Medicine, 19(1), 44. [Link]

-

Ma, L., et al. (2024). Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases. Heliyon, 10(13), e33878. [Link]

-

Xie, Y., et al. (2024). Recent advancement in the anticancer efficacy of the natural flavonoid scutellarin: a comprehensive review. Frontiers in Pharmacology, 15, 1389886. [Link]

-

Li, J., et al. (2024). Effects of scutellarin on the mechanism of cardiovascular diseases: a review. Frontiers in Pharmacology, 15, 1349889. [Link]

-

Li, Y., et al. (2022). Scutellarin ameliorates ischemia/reperfusion injury‑induced cardiomyocyte apoptosis and cardiac dysfunction via inhibition of the cGAS‑STING pathway. Molecular Medicine Reports, 25(2), 58. [Link]

-

Wang, J., et al. (2018). Protective effect of scutellarin on myocardial infarction induced by isoprenaline in rats. Iranian Journal of Basic Medical Sciences, 21(11), 1134-1140. [Link]

-

Liu, T., et al. (2018). Scutellarin Enhances Antitumor Effects and Attenuates the Toxicity of Bleomycin in H22 Ascites Tumor-Bearing Mice. Frontiers in Pharmacology, 9, 124. [Link]

-

Ma, L., et al. (2024). Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review. ResearchGate. [Link]

-

Ma, L., et al. (2024). Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases. ResearchGate. [Link]

-

Wang, L., & Ma, Q. (2018). Clinical benefits and pharmacology of scutellarin: A comprehensive review. Pharmacology & Therapeutics, 190, 105-127. [Link]

-

Zhang, Y., et al. (2020). Scutellarin Attenuates the IL-1β-Induced Inflammation in Mouse Chondrocytes and Prevents Osteoarthritic Progression. Frontiers in Pharmacology, 11, 188. [Link]

-

ResearchGate. (2014). Chemical structures of scutellarin (1), scutellarein (2) and... [Link]

-

FarLong. (2024). Clinical benefits and pharmacology of scutellarin: A comprehensive review. [Link]

-

Ma, L., et al. (2024). Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review. PubMed. [Link]

-

Li, J., et al. (2024). Effects of scutellarin on the mechanism of cardiovascular diseases: a review. Frontiers in Pharmacology. [Link]

-

Wang, C., et al. (2012). An Efficient Chemical Synthesis of Scutellarein: An in Vivo Metabolite of Scutellarin. Molecules, 17(9), 10479-10485. [Link]

-

Taylor & Francis Online. (n.d.). Scutellarin – Knowledge and References. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current advances on the therapeutic potential of scutellarin: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]

- 4. Clinical benefits and pharmacology of scutellarin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. farlong.com [farlong.com]

- 6. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scutellarin methyl ester | CymitQuimica [cymitquimica.com]

- 8. biorlab.com [biorlab.com]

- 9. [Pharmacokinetics of scutellarin and its derivant scutellarin ethyl ester in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics of scutellarin and its aglycone conjugated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic and pharmacokinetic studies of scutellarin in rat plasma, urine, and feces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Efficient Chemical Synthesis of Scutellarein: An in Vivo Metabolite of Scutellarin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review [frontiersin.org]

- 15. Neuroprotective effects of scutellarin and scutellarein on repeatedly cerebral ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective effects of scutellarin on rat neuronal damage induced by cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective effects of scutellarin against hypoxic-ischemic-induced cerebral injury via augmentation of antioxidant defense capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotection of Scutellarin is mediated by inhibition of microglial inflammatory activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of scutellarin on the mechanism of cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Scutellarin ameliorates ischemia/reperfusion injury‑induced cardiomyocyte apoptosis and cardiac dysfunction via inhibition of the cGAS‑STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protective effect of scutellarin on myocardial infarction induced by isoprenaline in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Effects of scutellarin on the mechanism of cardiovascular diseases: a review [frontiersin.org]

- 23. japsonline.com [japsonline.com]

- 24. From traditional medicine to modern oncology: Scutellarin, a promising natural compound in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Recent advancement in the anticancer efficacy of the natural flavonoid scutellarin: a comprehensive review [frontiersin.org]

- 26. Frontiers | Scutellarin Enhances Antitumor Effects and Attenuates the Toxicity of Bleomycin in H22 Ascites Tumor-Bearing Mice [frontiersin.org]

- 27. journals.blrcl.org [journals.blrcl.org]

- 28. Acute and subacute toxicological evaluation of scutellarin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. taylorandfrancis.com [taylorandfrancis.com]

The Biological Activity of Scutellarin and its Derivatives: A Technical Guide for Researchers

A Note on Scutellarin Methylester: While this guide focuses on the biological activity of Scutellarin, it is important to address the specific interest in its methylester derivative. Extensive literature searches reveal a significant body of research on Scutellarin and its aglycone, Scutellarein, but a notable lack of published data on the specific biological activities of this compound. The esterification of a parent compound is a common strategy in medicinal chemistry to enhance pharmacokinetic properties, such as oral bioavailability, by increasing lipophilicity. It is plausible that this compound was synthesized to improve upon the known poor oral bioavailability of Scutellarin[1][2]. Therefore, the biological activities detailed in this guide for Scutellarin serve as a foundational framework for investigating its methylester derivative. The experimental protocols provided herein are directly applicable to the evaluation of this compound's potential therapeutic effects.

Introduction to Scutellarin

Scutellarin is a flavonoid glycoside that is a primary active component of the traditional Chinese herbal medicine Erigeron breviscapus[3][4]. It has garnered significant attention in the scientific community for its diverse pharmacological effects, including neuroprotective, anti-inflammatory, and anti-cancer properties[1][5][6][7]. This guide provides an in-depth exploration of the multifaceted biological activities of Scutellarin, its mechanisms of action, and the experimental methodologies used to elucidate these effects.

Neuroprotective Effects of Scutellarin

Scutellarin has demonstrated significant potential in the treatment of cerebrovascular diseases, particularly in the context of ischemic stroke[6]. Its neuroprotective effects are attributed to its ability to mitigate oxidative stress, reduce inflammation, and modulate neurotransmitter activity[6][8][9].

Attenuation of Oxidative Stress

In the context of hypoxic-ischemic brain injury, Scutellarin has been shown to augment the cellular antioxidant defense capacity[8]. It achieves this by increasing the activities of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), and elevating the levels of glutathione (GSH) in ischemic brain tissues[8]. This enhancement of the endogenous antioxidant system helps to neutralize the damaging effects of reactive oxygen species (ROS) generated during an ischemic event[8].

Modulation of Inflammatory Responses in the Central Nervous System

Neuroinflammation, often mediated by the over-activation of microglial cells, plays a crucial role in the progression of neurological damage following a stroke[3][4]. Scutellarin exerts potent anti-inflammatory effects by inhibiting the activation of microglia[3][4]. It has been shown to suppress the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β), in lipopolysaccharide (LPS)-stimulated microglial cells[3][4].

The underlying mechanism for this anti-inflammatory action involves the inhibition of key signaling pathways. Scutellarin has been observed to inhibit the nuclear translocation and DNA binding activity of nuclear factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response[3][4]. Furthermore, it can suppress the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) without affecting the extracellular signal-regulated kinase (ERK) pathway[3][4].

Caption: Scutellarin's dual anti-inflammatory mechanism.

Anti-cancer Activity of Scutellarin

Scutellarin and its aglycone, Scutellarein, have demonstrated promising anti-cancer activities against a range of cancer types.[1][5][10][11] Their anti-neoplastic effects are mediated through the modulation of multiple signaling pathways that govern cell proliferation, apoptosis, and metastasis.[5][10][11]

Key Signaling Pathways in Anti-cancer Action

Several key signaling pathways are implicated in the anti-cancer effects of Scutellarin and its metabolites. These include:

-

PI3K/Akt/NF-κB Pathway: This pathway is crucial for cell survival and proliferation. Scutellarin and Scutellarein have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[10][11]

-

Wnt/β-catenin Pathway: Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer. Scutellarin can suppress the Wnt/β-catenin signaling, thereby inhibiting tumor growth and proliferation.[5]

-

MAPK Pathway: The MAPK pathway, including ERK, is involved in cell proliferation and differentiation. Modulation of this pathway by Scutellarin contributes to its anti-proliferative effects.[10][11]

Induction of Apoptosis and Inhibition of Metastasis

Scutellarin and Scutellarein can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[5] They have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[5] Furthermore, they can inhibit metastasis by downregulating the expression and activity of matrix metalloproteinases (MMPs) and suppressing the epithelial-mesenchymal transition (EMT) process.[10][11]

| Biological Activity | Key Molecular Targets/Pathways | Observed Effects | Reference |

| Neuroprotection | NF-κB, JNK/p38 MAPK, Nrf2 | Inhibition of microglial activation, reduction of oxidative stress, decreased neuronal apoptosis. | [3][4][8][9] |

| Anti-inflammation | NF-κB, Nrf2/HO-1 | Decreased production of pro-inflammatory mediators, protection against cartilage degradation. | [12][13] |

| Anti-cancer | PI3K/Akt/NF-κB, Wnt/β-catenin, MAPK | Induction of apoptosis, cell cycle arrest, inhibition of metastasis. | [1][5][10][11] |

Experimental Protocol: In Vitro Assessment of Anti-cancer Activity

Objective: To determine the cytotoxic and anti-proliferative effects of Scutellarin on a human cancer cell line (e.g., HT-29 colorectal cancer cells).

Methodology:

-

Cell Culture:

-

Maintain HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

-

Cytotoxicity Assay (MTT Assay):

-

Seed HT-29 cells in 96-well plates at a density of 5 x 10^3 cells/well.

-

After 24 hours, treat the cells with various concentrations of Scutellarin for 48 or 72 hours.

-

Perform an MTT assay to assess cell viability and determine the IC50 (half-maximal inhibitory concentration) value.

-

-

Cell Cycle Analysis (Flow Cytometry):

-

Treat HT-29 cells with Scutellarin at its IC50 concentration for 24 hours.

-

Harvest the cells, fix them in 70% ethanol, and stain with propidium iodide (PI).

-

Analyze the cell cycle distribution using a flow cytometer to identify any cell cycle arrest.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells with Scutellarin as in the cell cycle analysis.

-

Stain the cells with Annexin V-FITC and PI.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

Conclusion

Scutellarin is a natural compound with a remarkable spectrum of biological activities that hold significant therapeutic promise. Its neuroprotective, anti-inflammatory, and anti-cancer effects are underpinned by its ability to modulate a complex network of signaling pathways. While direct evidence for the biological activity of this compound is currently limited, the extensive research on the parent compound provides a robust foundation and a clear experimental roadmap for future investigations into this potentially enhanced derivative. The protocols and mechanistic insights presented in this guide are intended to empower researchers in the fields of pharmacology and drug development to further explore the therapeutic potential of Scutellarin and its analogs.

References

-

Neuroprotection of Scutellarin is mediated by inhibition of microglial inflammatory activation. (n.d.). Retrieved from [Link]

- Neuroprotection of Scutellarin is mediated by inhibition of microglial inflammatory activation. (2011). Neuroscience, 189, 269-276.

- Anticancer Activity of Scutellarein Against Several Cancer Types with Possible Mechanisms: A Mini Review. (2025). Journal of Phytochemical Insights.

- Neuroprotective effects of scutellarin against hypoxic-ischemic-induced cerebral injury via augmentation of antioxidant defense capacity. (2011). Chinese Journal of Physiology, 54(6), 389-396.

- Anticancer Activity of Scutellarein Against Several Cancer Types with Possible Mechanisms: A Mini Review. (2025). Journal of Phytochemical Insights.

- A New and Practical Synthetic Method for the Synthesis of 6-O-Methyl-scutellarein: One Metabolite of Scutellarin in Vivo. (2015). Molecules, 20(11), 19845-19854.

- A New and Efficient Synthesis of 6-O-Methylscutellarein, the Major Metabolite of the Natural Medicine Scutellarin. (2014). Molecules, 19(11), 17753-17764.

- Recent advancement in the anticancer efficacy of the natural flavonoid scutellarin: a comprehensive review. (2025). Frontiers in Pharmacology, 16, 1579609.

- Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases. (2024). Frontiers in Pharmacology, 15, 1386785.

-

Protective effect of Scutellarin against acute ischemic injury in... (n.d.). Retrieved from [Link]

- From traditional medicine to modern oncology: Scutellarin, a promising natural compound in cancer treatment. (2023). Progress in Biophysics and Molecular Biology, 180, 1-11.

- Scutellarein inhibits cancer cell metastasis in vitro and attenuates the development of fibrosarcoma in vivo. (2015). Oncology Reports, 34(5), 2411-2418.

- Scutellarein Reduces Inflammatory Responses by Inhibiting Src Kinase Activity. (2015). Journal of Cancer Prevention, 20(3), 196-203.

- Scutellarin Attenuates the IL-1β-Induced Inflammation in Mouse Chondrocytes and Prevents Osteoarthritic Progression. (2020). Frontiers in Pharmacology, 11, 161.

- Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review. (2024). Frontiers in Pharmacology, 15, 1463140.

-

Chemical structures of scutellarin (1), scutellarein (2) and... (n.d.). Retrieved from [Link]

- Current advances on the therapeutic potential of scutellarin: an updated review. (2024). Journal of Ovarian Research, 17(1), 44.

- Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review. (2024). Frontiers in Pharmacology, 15, 1463140.

-

Chemical structures of scutellarin and scutellarein. (n.d.). Retrieved from [Link]

- Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review. (2024). Frontiers in Pharmacology, 15, 1463140.

- Phytochemical Profiling and Bio-Potentiality of Genus Scutellaria: Biomedical Approach. (2022). Molecules, 27(13), 4289.

Sources

- 1. From traditional medicine to modern oncology: Scutellarin, a promising natural compound in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scutellarin synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotection of Scutellarin is mediated by inhibition of microglial inflammatory activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent advancement in the anticancer efficacy of the natural flavonoid scutellarin: a comprehensive review [frontiersin.org]

- 6. Current advances on the therapeutic potential of scutellarin: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review [frontiersin.org]

- 8. Neuroprotective effects of scutellarin against hypoxic-ischemic-induced cerebral injury via augmentation of antioxidant defense capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]

- 10. journals.blrcl.org [journals.blrcl.org]

- 11. journals.blrcl.org [journals.blrcl.org]

- 12. Frontiers | Scutellarin Attenuates the IL-1β-Induced Inflammation in Mouse Chondrocytes and Prevents Osteoarthritic Progression [frontiersin.org]

- 13. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Potential of Scutellarin Methylester: A Mechanistic and Methodological Exploration

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Modified Flavonoids in Oxidative Stress Mitigation

Flavonoids are a prominent class of polyphenolic compounds recognized for their significant antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and modulate endogenous antioxidant defense systems.[1] Scutellarin, a flavonoid glucuronide extracted from herbs such as Erigeron breviscapus, has been a focal point of research and clinical application, particularly in the treatment of cerebrovascular and cardiovascular diseases.[2][3] Its therapeutic effects are largely linked to its antioxidant and anti-inflammatory actions.[4][5] However, the clinical utility of Scutellarin is often hampered by its low bioavailability.[6][7]